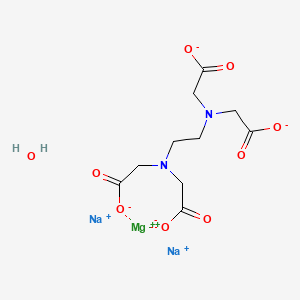

Ethylenediaminetetraacetic acid disodium magnesium salt

Overview

Description

Ethylenediaminetetraacetic acid disodium magnesium salt is a chelating agent widely used in various fields, including chemistry, biology, medicine, and industry. It is known for its ability to bind to metal ions, forming stable complexes. This property makes it valuable in applications where metal ion sequestration is required.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylenediaminetetraacetic acid disodium magnesium salt is synthesized by reacting ethylenediaminetetraacetic acid with magnesium and sodium hydroxide. The reaction typically involves dissolving ethylenediaminetetraacetic acid in water, followed by the addition of magnesium oxide or magnesium hydroxide and sodium hydroxide. The mixture is then heated to facilitate the reaction, resulting in the formation of the disodium magnesium salt.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process includes steps such as dissolution, reaction, filtration, and drying to obtain the final product in a pure form. Quality control measures are implemented to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Ethylenediaminetetraacetic acid disodium magnesium salt primarily undergoes complexation reactions. It forms stable complexes with various metal ions, including calcium, iron, and copper. These reactions are crucial in applications where metal ion sequestration is needed.

Common Reagents and Conditions: The compound reacts with metal ions in aqueous solutions, often under neutral to slightly alkaline conditions. Common reagents include metal salts such as calcium chloride, ferric chloride, and copper sulfate. The reactions typically occur at room temperature, although heating may be applied to accelerate the process.

Major Products Formed: The primary products of these reactions are metal-ethylenediaminetetraacetic acid complexes. For example, when reacting with calcium ions, the product is calcium ethylenediaminetetraacetic acid. These complexes are stable and soluble in water, making them useful in various applications.

Scientific Research Applications

Ethylenediaminetetraacetic acid disodium magnesium salt has a wide range of applications in scientific research:

Chemistry:

- Used as a chelating agent to sequester metal ions in analytical chemistry.

- Employed in the synthesis of metal complexes for catalysis and material science.

Biology:

- Utilized in molecular biology for the removal of divalent cations that can interfere with enzymatic reactions.

- Applied in cell culture media to control metal ion concentrations.

Medicine:

- Used in chelation therapy to treat heavy metal poisoning by binding to toxic metal ions and facilitating their excretion.

- Employed in formulations for intravenous solutions to maintain electrolyte balance.

Industry:

- Applied in water treatment processes to sequester metal ions and prevent scale formation.

- Used in the textile and paper industries to improve product quality by controlling metal ion concentrations.

Mechanism of Action

The mechanism of action of ethylenediaminetetraacetic acid disodium magnesium salt involves the formation of stable complexes with metal ions. The compound has multiple binding sites that coordinate with metal ions, effectively sequestering them. This prevents the metal ions from participating in unwanted reactions and allows for their controlled removal or utilization.

Molecular Targets and Pathways: The primary targets are metal ions such as calcium, iron, and copper. The binding of this compound to these ions disrupts their normal biological or chemical functions, leading to their sequestration and removal from the system.

Comparison with Similar Compounds

Ethylenediaminetetraacetic acid disodium magnesium salt is unique due to its ability to form stable complexes with a wide range of metal ions. Similar compounds include:

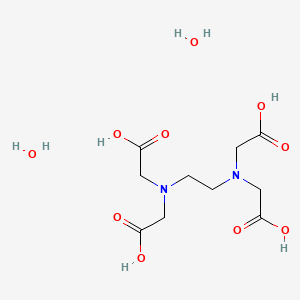

Ethylenediaminetetraacetic acid disodium salt: Lacks the magnesium ion, making it less effective in certain applications.

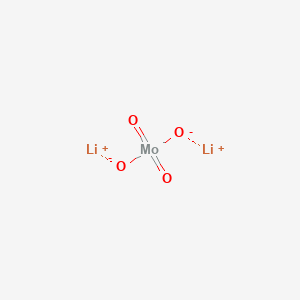

Diethylenetriaminepentaacetic acid: Has a higher affinity for metal ions but is more complex to synthesize.

Nitrilotriacetic acid: Has fewer binding sites, making it less effective in sequestering metal ions compared to this compound.

Each of these compounds has specific advantages and limitations, but this compound is often preferred for its balance of efficacy and ease of use.

Properties

IUPAC Name |

magnesium;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Mg.2Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;1H2/q;+2;2*+1;/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRDBGYJSLDMHQ-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14MgN2Na2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

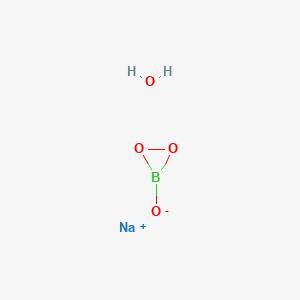

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

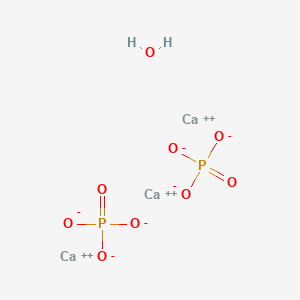

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one dihydrochloride](/img/structure/B8022180.png)